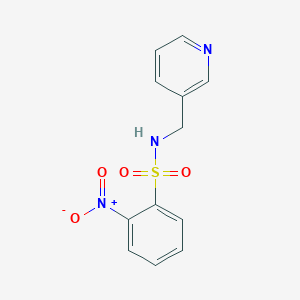

2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Significance of Benzenesulfonamide (B165840) Derivatives in Contemporary Chemical Biology

Benzenesulfonamide and its derivatives constitute a prominent class of compounds with a wide spectrum of biological activities. nih.govtandfonline.com This scaffold is a key component in a multitude of therapeutic agents, largely due to the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the carboxylic acid group and effectively binding to the active sites of various enzymes.

A primary area of significance for these derivatives is as enzyme inhibitors. tandfonline.com They are particularly well-known as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH homeostasis and CO2 transport. tandfonline.comrsc.org By targeting specific CA isoforms, such as CA IX which is overexpressed in many solid tumors, benzenesulfonamide derivatives have been developed as potent anticancer agents. rsc.org Beyond this, their inhibitory activity extends to other enzyme classes, including acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase, highlighting their potential in addressing neurodegenerative diseases and metabolic disorders. tandfonline.com

Furthermore, research has identified benzenesulfonamide analogs as promising kinase inhibitors for cancer therapy and as potent anti-influenza agents that block viral fusion with host cells. nih.govnih.gov Their broad utility is also seen in their application as antibacterial, antiprotozoal, and antifungal agents. nih.govresearchgate.net The adaptability of the benzenesulfonamide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for diverse biological targets.

Overview of Nitro and Pyridine (B92270) Moieties in Advanced Molecular Design and Synthesis

The incorporation of nitro groups and pyridine rings into molecular frameworks is a widely used strategy in the design and synthesis of advanced, biologically active compounds. Each moiety imparts distinct electronic and structural properties that can significantly influence a molecule's function.

The nitro group is a powerful electron-withdrawing group, a property that profoundly impacts a molecule's reactivity. nih.gov By decreasing the electron density of the aromatic ring to which it is attached, it can activate the molecular scaffold for nucleophilic attack, a crucial step in many synthetic pathways. nih.gov This electronic influence is also vital for biological activity; for instance, benzenesulfonamide derivatives bearing a nitro group have shown potent inhibitory effects against breast cancer cell lines. rsc.org

The pyridine ring is a basic heterocyclic aromatic compound that is structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen. wikipedia.org This substitution creates a planar, aromatic system with unique electronic properties, including a dipole moment. wikipedia.org The pyridine scaffold is a ubiquitous feature in medicinal chemistry, found in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. Pyridine derivatives have demonstrated a vast range of antimicrobial activities by targeting essential microbial enzymes and pathways. The design of molecules incorporating pyridine often leverages these properties to enhance binding affinity, solubility, and pharmacokinetic profiles. nih.gov

Contextualization of 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide within Relevant Compound Classes for Scientific Investigation

While extensive research exists for the broader classes of benzenesulfonamides, nitroaromatics, and pyridines, publicly available scientific literature focusing specifically on the this compound isomer is limited. However, significant research into its positional isomer, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (abbreviated as 2NB), provides a strong basis for contextualizing its potential areas of scientific interest. nih.govnih.gov

Research has demonstrated that 2NB possesses potent antileishmanial activity. nih.gov It is effective against both the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govnih.gov Studies show that 2NB's parasiticidal activity is linked to the generation of reactive oxygen species (ROS) and nitric oxide (NO), alongside the promotion of a Th1 cytokine response, which is crucial for resolving the infection. nih.govtandfonline.com Furthermore, 2NB was found to enhance the efficacy of the conventional drug Amphotericin B, particularly against resistant strains of the parasite. nih.govnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Related Isomers

| Property | 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | 4-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

| CAS Number | 903559-91-3 | 111195-90-5 |

| PubChem CID | 779413 | 779679 |

| Molecular Formula | C12H11N3O4S | C12H11N3O4S |

| Molecular Weight | 293.30 g/mol | 293.30 g/mol |

Data sourced from PubChem and Guidechem. nih.govguidechem.com

Table 2: In Vitro Antileishmanial Activity of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

| Target Organism/Cell | Activity Metric | Result |

| Leishmania donovani promastigotes | IC50 | 38.5 ± 1.5 µg/mL |

| Leishmania donovani amastigotes | IC50 | 86.4 ± 2.4 µg/mL |

| Infected Macrophages (at 120 µg/mL) | Parasite Titer Reduction | >85% |

IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Data from studies on the 2-pyridyl isomer. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-10-4-3-7-13-8-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBLJIUEBIYWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241905 | |

| Record name | 2-Nitro-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159048-84-7 | |

| Record name | 2-Nitro-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159048-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is an essential technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms and their connectivity.

One-Dimensional (1D) NMR Analysis (e.g., ¹H, ¹³C)

One-dimensional NMR experiments are the foundation of structural elucidation.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (showing the ratio of protons), and their splitting patterns (multiplicity), which indicates adjacent protons. Key expected signals would include those for the protons on the 2-nitrophenyl ring, the pyridin-3-yl ring, and the methylene (B1212753) (-CH₂-) bridge.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help identify aromatic carbons, the methylene carbon, and carbons influenced by the electron-withdrawing nitro and sulfonyl groups.

Two-Dimensional (2D) NMR Techniques for Complex Structures (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity of protons within the nitrophenyl and pyridinyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is used to determine the exact molecular weight of a compound with very high precision. For 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide (C₁₂H₁₁N₃O₄S), this technique would provide an exact mass measurement that can be compared to the calculated theoretical mass. This comparison confirms the elemental composition and is a key indicator of the compound's identity and purity.

Vibrational Spectroscopy (FTIR) for Diagnostic Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

N-H stretch: In the sulfonamide group (if present as a secondary amine).

C-H stretches: For the aromatic and methylene groups.

S=O stretches: Asymmetric and symmetric stretches for the sulfonyl group, which are typically strong and found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

N-O stretches: Asymmetric and symmetric stretches for the nitro group, typically appearing as strong bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹.

C=C and C=N stretches: From the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum would show the wavelengths at which the molecule absorbs light, which is related to the extent of conjugation in the aromatic systems. The presence of the nitro group and the two aromatic rings would likely result in characteristic absorption maxima (λₘₐₓ) in the UV region.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on:

Bond lengths and bond angles.

The conformation of the molecule, including the torsion angles between the aromatic rings and the sulfonamide bridge.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern the solid-state packing.

Without experimental data from these analytical techniques, a detailed and accurate discussion of the spectroscopic and structural properties of this compound cannot be provided.

Mechanistic Investigations of 2 Nitro N Pyridin 3 Ylmethyl Benzenesulfonamide Interactions at the Molecular Level

Investigation of In Vitro Biochemical Pathway Disruptions

The sulfonamide class of compounds is historically recognized for its antimicrobial properties, which are primarily attributed to the disruption of the folic acid (folate) synthesis pathway in susceptible microorganisms. nih.govnih.gov This pathway is essential for bacteria and other microbes as it produces tetrahydrofolate, a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA. youtube.com

The mechanism of action involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). youtube.com Sulfonamides act as structural analogs of the natural substrate for DHPS, para-aminobenzoic acid (PABA). By binding to the active site of the enzyme, they prevent the conversion of PABA into dihydropteroic acid, a key step in the folate synthesis cascade. youtube.com This blockade halts the production of essential nucleic acids, thereby inhibiting microbial growth and replication. While this is the characteristic mechanism for sulfonamides, specific studies detailing the inhibitory action of 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide on microbial folic acid synthesis are not extensively documented in the available research. However, based on its core sulfonamide structure, this mechanism remains a primary putative pathway for its potential antimicrobial activity.

Research into structurally related pyridinesulfonamide derivatives has demonstrated a significant capacity to induce programmed cell death, or apoptosis, in cancer cell lines. plos.org For instance, the compound N-(5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl) benzenesulfonamide (B165840), known as FD268, has been shown to suppress cell proliferation and trigger apoptosis in acute myeloid leukemia (AML) cells. plos.org

Mechanistic studies revealed that this induction of apoptosis is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell survival and proliferation. plos.org The suppression of this pathway by FD268 leads to several downstream effects, including the activation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Mcl-1. plos.org A key event in the execution phase of apoptosis is the activation of caspases. Treatment with the pyridinesulfonamide derivative resulted in a dose-dependent increase in the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP), confirming the induction of caspase-3-dependent apoptosis. plos.org These findings in a related molecule suggest that a plausible mechanism of action for this compound in cellular models could involve the modulation of key signaling pathways that control apoptosis.

Table 1: Effects of Pyridinesulfonamide Derivative FD268 on AML Cell Lines

| Cell Line | Effect | Pathway Implicated | Key Proteins |

|---|---|---|---|

| HL-60 | Induces cell cycle arrest and apoptosis | PI3K/Akt/mTOR | Caspase-3, PARP, Bad, Mcl-1 |

Role of the Nitro Group in Molecular Mechanisms (e.g., Bioreductive Activation to Reactive Intermediates)

The nitro (–NO₂) group is a critical functional moiety that significantly influences the biological activity of this compound. As a potent electron-withdrawing group, it alters the electronic properties of the molecule, which can enhance its interaction with biological targets. mdpi.com A key aspect of the nitro group's mechanism of action is its ability to undergo bioreductive activation, particularly in hypoxic (low-oxygen) environments often found in tumors and certain microbial infections. mdpi.com

This process involves the enzymatic reduction of the nitro group, which can accept up to six electrons to ultimately form an amine derivative. mdpi.com This reduction occurs in a stepwise manner, generating highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. svedbergopen.com These reactive intermediates can induce significant cellular damage by covalently modifying and cross-linking essential macromolecules like DNA, proteins, and lipids, leading to cytotoxicity. mdpi.comsvedbergopen.com This bioreductive activation effectively transforms the parent compound into a potent therapeutic agent at the target site, a strategy employed in the design of hypoxia-activated prodrugs. mdpi.com Therefore, the nitro group can be considered both a pharmacophore, essential for the desired biological effect, and a potential toxicophore, due to the indiscriminate reactivity of the generated intermediates. mdpi.com

Investigation of Reactive Oxygen Species and Nitric Oxide Pathways in Cellular Contexts

The molecular mechanisms of this compound and its isomers are closely linked to the generation of reactive oxygen species (ROS) and the modulation of nitric oxide (NO) pathways. Studies on the closely related compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide have demonstrated that its parasiticidal activity is associated with elevated levels of both ROS and NO in host macrophages. nih.gov

ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative stress. This condition leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death. nih.gov

Simultaneously, the compound has been shown to increase the production of nitric oxide. nih.gov NO is a critical signaling molecule with diverse biological functions. nih.gov In immunological contexts, NO produced by enzymes like inducible nitric oxide synthase (iNOS) is a potent antimicrobial and cytotoxic agent. nih.gov NO can react with superoxide radicals to form the highly reactive and damaging species peroxynitrite (ONOO⁻), which can nitrate (B79036) tyrosine residues in proteins, altering their function and contributing to cytotoxicity. nih.gov The dual induction of ROS and NO pathways represents a powerful synergistic mechanism for the cytotoxic effects of this class of compounds in various cellular contexts. nih.gov

Table 2: Role of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide in Cellular Pathways

| Cellular Context | Pathway Activated | Key Mediators | Associated Effect |

|---|---|---|---|

| Leishmania donovani-infected macrophages | Reactive Oxygen Species (ROS) Generation | Superoxide, Hydrogen Peroxide | Parasiticidal Activity |

Theoretical and Computational Studies of 2 Nitro N Pyridin 3 Ylmethyl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the geometry of 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide can be optimized to its lowest energy state. researchgate.net This optimized structure is the foundation for analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzenesulfonamide (B165840) ring, while the LUMO is often distributed around the electron-withdrawing nitro group and the pyridine (B92270) ring, indicating these are the likely sites for nucleophilic attack. mdpi.com This separation of frontier orbitals suggests a potential for intramolecular charge transfer. mdpi.com

Further analysis using Molecular Electrostatic Potential (MEP) maps reveals the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic reactions. The red regions on an MEP map indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. In contrast, blue regions signify positive potential, or electron-poor areas, which are susceptible to nucleophilic attack. For this compound, negative potentials are expected around the oxygen atoms of the nitro and sulfonyl groups, while positive potentials would be located around the hydrogen atoms.

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Measure of polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Computational methods can predict spectroscopic parameters, which is invaluable for structure elucidation and comparison with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (δ). While predictions for carbon (¹³C) shifts are often accurate to within a few ppm, predicting proton (¹H) shifts can be more challenging due to their sensitivity to subtle conformational and environmental effects. nih.gov Discrepancies between calculated and experimental values can sometimes be significant but the predictions remain a powerful tool for assigning signals in complex spectra. nih.gov

| Atom Type | Hypothetical Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Aromatic Protons (Benzenesulfonamide Ring) | 7.5 - 8.2 | 7.4 - 8.1 |

| Aromatic Protons (Pyridine Ring) | 7.3 - 8.6 | 7.2 - 8.5 |

| Methylene (B1212753) Protons (-CH2-) | 4.4 | 4.3 |

| Sulfonamide Proton (-NH-) | 8.4 | 8.3 |

| Aromatic Carbons (Benzenesulfonamide Ring) | 125 - 148 | 124 - 147 |

| Aromatic Carbons (Pyridine Ring) | 124 - 150 | 123 - 149 |

| Methylene Carbon (-CH2-) | 45 | 44 |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The resulting data on oscillator strengths and transition energies can be used to generate a theoretical UV-Vis spectrum. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the nitro group. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. cumhuriyet.edu.tr

In a typical docking simulation, the this compound molecule is placed into the binding site of a target protein. Docking algorithms then sample a large number of possible conformations and orientations (poses) of the ligand within the protein's cavity. Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score represents the most likely binding mode. This allows researchers to identify "hotspots," or key amino acid residues in the protein cavity that are critical for ligand binding. researchgate.net

Once the optimal binding pose is identified, the specific non-covalent interactions between the ligand and the protein are analyzed in detail. These interactions are the primary drivers of molecular recognition and binding affinity. researchgate.net

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H) and acceptor (the O=S=O oxygens). These groups can form strong hydrogen bonds with polar amino acid residues such as glutamic acid, aspartic acid, and serine within the protein's active site. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Electrostatic Forces: Significant electrostatic interactions can occur. For instance, the electron-rich nitro group can form favorable pi-anion interactions with cationic residues like lysine (B10760008) or arginine. researchgate.net

Hydrophobic Contacts: The aromatic benzene (B151609) and pyridine rings are capable of forming hydrophobic interactions with nonpolar amino acid residues. These can include pi-pi stacking or T-shaped interactions with residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Sulfonyl O, Pyridine N | Lys, Arg, His, Ser |

| Pi-Pi Stacking/T-shaped | Benzene Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Pi-Anion | Nitro Group O | Lys, Arg |

| Hydrophobic | Aromatic Rings, Methylene Linker | Val, Leu, Ile, Ala |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system.

Starting with the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The simulation is run for a duration of nanoseconds to observe how the complex behaves. A key metric for analyzing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A complex is generally considered stable if the RMSD value plateaus after an initial equilibration period, indicating that the ligand remains securely bound within the active site without significant conformational changes. researchgate.net Fluctuations in RMSD can highlight regions of flexibility or instability in the binding.

| Simulation Time (ns) | System Component | Hypothetical RMSD (Å) | Interpretation |

|---|---|---|---|

| 0 - 10 | Ligand-Protein Complex | Rises from 0 to 2.5 | Initial equilibration period, system relaxing. |

| 10 - 50 | Ligand-Protein Complex | Plateaus around 2.5 ± 0.3 | The complex has reached a stable conformation. |

| 50 - 100 | Ligand-Protein Complex | Remains stable at 2.5 ± 0.3 | Confirms the stability of the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to predict its activity based on studies of structurally related benzenesulfonamide and nitroaromatic derivatives. Such models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern efficacy.

A predictive QSAR model for this compound and its analogs would likely involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties and are categorized as electronic, steric, hydrophobic, and topological, among others.

Key Molecular Descriptors for Activity Prediction:

Based on QSAR studies of similar benzenesulfonamide derivatives, the following descriptors would be crucial in developing a predictive model:

Electronic Descriptors: The presence of the electron-withdrawing nitro (-NO2) group on the benzene ring significantly influences the electronic properties of the molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges would be critical. For instance, the electrophilicity of the sulfonyl group, which is enhanced by the nitro group, is often important for interaction with biological targets.

Hydrophobic Descriptors: The lipophilicity of a compound, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is fundamental in determining its pharmacokinetic and pharmacodynamic behavior. For this compound, the balance of hydrophobicity between the nitrophenyl and pyridine moieties would be a key factor in its ability to cross cell membranes and interact with target proteins.

Steric Descriptors: The three-dimensional arrangement of atoms is critical for the specific binding of a molecule to its receptor. Steric parameters like molecular volume, surface area, and specific conformational angles (e.g., the torsion angle between the phenyl and pyridine rings) would play a significant role. The flexibility of the methylene linker between the sulfonamide and pyridine groups allows for various conformations that could influence binding affinity.

QSAR Model Development and Validation:

A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing a library of related compounds with variations in the substitution patterns on both the benzene and pyridine rings. The biological activity of these compounds would be determined experimentally. Subsequently, a dataset would be compiled containing the experimental activities and the calculated molecular descriptors.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to generate a QSAR equation. The robustness and predictive power of the resulting model would be rigorously validated using both internal (e.g., cross-validation) and external validation techniques.

The following table summarizes the statistical parameters commonly used to evaluate the quality of QSAR models, with typical values seen in studies of related sulfonamides.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated R² | Q² or R²cv | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset. | > 0.5 |

| Standard Deviation of Error | s | Indicates the average deviation of the predicted values from the experimental values. | Low value |

| F-statistic | F | A statistical test that compares the combined explanatory power of the descriptors in the model to the unexplained variance. | High value |

Application in Drug Design:

A validated QSAR model for this class of compounds would be a powerful tool for the rational design of new, more potent analogs. By analyzing the QSAR equation, medicinal chemists can identify which molecular properties are most influential for biological activity. For example, if the model indicates that a lower LUMO energy is correlated with higher activity, this would suggest that increasing the electron-withdrawing strength on the benzene ring could lead to more potent compounds. Similarly, if steric descriptors highlight the importance of a particular substitution position, this would guide the synthesis of new derivatives with modified groups at that site.

In a study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicidal agents, both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models indicated that the biological activity could be effectively improved by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov This highlights the importance of 3D-QSAR approaches that consider the spatial arrangement of these properties.

The table below lists some of the key molecular descriptors and their likely influence on the activity of this compound, based on general QSAR principles and studies on related compounds.

| Descriptor Type | Specific Descriptor | Likely Influence on Activity | Rationale |

| Electronic | LUMO Energy | Lower energy may increase activity | The nitro group lowers the LUMO energy, potentially enhancing interactions with electron-rich biological targets. |

| Dipole Moment | An optimal value is likely required | Polarity affects solubility, membrane permeability, and target binding. | |

| Hydrophobic | LogP | An optimal value is crucial for bioavailability | A balance is needed for solubility in both aqueous and lipid environments. |

| Steric | Molecular Volume | May have an optimal range | The size of the molecule must be appropriate for the binding pocket of the target. |

| Torsion Angles | Influences the overall 3D shape and binding conformation | The relative orientation of the aromatic rings is critical for specific receptor interactions. | |

| Topological | Connectivity Indices | Can correlate with various molecular properties | These indices provide a simplified representation of molecular structure that can be related to activity. |

Applications in Chemical Biology and Advanced Materials Research

Development as Molecular Probes for Biological Systems and Pathway Elucidation

While direct studies on 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide as a molecular probe are not extensively documented, the structural characteristics of the molecule suggest its potential in this area. The nitroaromatic group can act as a quencher or be involved in charge-transfer interactions, which are properties often exploited in the design of fluorescent probes. Furthermore, the pyridine (B92270) ring can be functionalized to introduce reporter groups.

The biological activity of a closely related isomer, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), against Leishmania donovani provides a basis for its potential use in elucidating biological pathways. nih.govnih.gov In a study on 2NB, it was observed that the compound's parasiticidal activity was linked to an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS). nih.govnih.gov This suggests that a labeled version of this compound could be synthesized to probe the specific molecular targets and signaling cascades involved in such antiparasitic mechanisms. By tracking the distribution and binding of the compound within cells, researchers could gain a deeper understanding of the pathways leading to parasite death.

Utility as a Scaffold for Novel Ligand Design and Optimization in Medicinal Chemistry Research

The this compound framework is a promising scaffold for the design and optimization of novel ligands in medicinal chemistry. The combination of the benzenesulfonamide (B165840) core with a pyridine ring is a common feature in a variety of biologically active compounds. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.net The pyridine moiety, a prevalent heterocycle in pharmaceuticals, can enhance solubility and participate in hydrogen bonding with biological targets. mdpi.com

Research on the positional isomer, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has demonstrated its efficacy as an antileishmanial agent. nih.govnih.gov The study revealed that 2NB was active against both the promastigote and intracellular amastigote forms of Leishmania donovani. nih.govnih.gov Furthermore, it was found to enhance the effectiveness of Amphotericin B against resistant strains. nih.govnih.gov These findings underscore the potential of the N-(pyridinylmethyl)benzenesulfonamide scaffold in developing new antiparasitic drugs.

The general structure of N-(pyridin-3-yl)benzenesulfonamides has also been explored for other therapeutic targets. For instance, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized and identified as potent dual inhibitors of PI3K/mTOR, which are key targets in cancer therapy. nih.gov This highlights the adaptability of the N-(pyridin-3-yl)benzenesulfonamide core for creating targeted inhibitors. Moreover, benzenesulfonamide derivatives have been investigated as anti-influenza hemagglutinin inhibitors, demonstrating the broad therapeutic potential of this chemical class. nih.gov

The synthesis of N-pyridin-3-yl-benzenesulfonamide has been described, providing a foundational method for accessing this scaffold. The process typically involves the reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of a base. researchgate.net This straightforward synthetic route allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Biological Activity of a Related Compound

| Compound | Target Organism | Activity | IC50 (Promastigotes) | IC50 (Amastigotes) |

|---|---|---|---|---|

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) | Leishmania donovani | Antileishmanial | 38.5±1.5 µg/mL | 86.4±2.4 µg/mL |

Role as Reagents and Building Blocks in Complex Organic Synthesis

The this compound molecule serves as a valuable building block in complex organic synthesis due to its distinct functional groups that can undergo various chemical transformations. The nitro group, for instance, is a versatile functional group that can be readily reduced to an amine. This resulting amino group can then be further modified, allowing for the construction of more complex molecular architectures.

The sulfonamide linkage provides a stable connection between the aromatic rings and can also be a site for further functionalization. The pyridine ring, with its nitrogen atom, can act as a directing group in metal-catalyzed cross-coupling reactions or can be N-alkylated or N-oxidized to introduce additional diversity.

The synthesis of the core structure itself involves standard and reliable chemical reactions. Typically, the synthesis would involve the reaction of 2-nitrobenzenesulfonyl chloride with (pyridin-3-yl)methanamine. The general synthesis of benzenesulfonamides is a well-established process in organic chemistry. researchgate.net This accessibility makes this compound and its derivatives readily available starting materials for more elaborate synthetic endeavors.

Exploration in New Material Science Architectures and Industrial Intermediate Production

While the primary focus of research on benzenesulfonamide and pyridine-containing compounds has been in the pharmaceutical realm, their structural features also suggest potential applications in materials science. The presence of aromatic rings and heteroatoms allows for the possibility of forming metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the oxygen atoms of the sulfonamide and nitro groups can act as coordination sites for metal ions, leading to the formation of extended, ordered structures with potential applications in gas storage, catalysis, and sensing.

In terms of industrial production, compounds with the benzenesulfonamide scaffold are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The straightforward synthesis of N-pyridin-3-yl-benzenesulfonamide suggests that large-scale production of this compound would be feasible. researchgate.net This makes it a potentially valuable intermediate for the industrial synthesis of more complex, high-value molecules. While specific industrial applications for this exact compound are not widely reported, its chemical nature aligns with the types of molecules used as key intermediates in various chemical industries.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Sulfonamide Synthesis

Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine in the presence of a base, which can utilize hazardous reagents and organic solvents. wikipedia.orgresearchgate.net The future of synthesizing 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide and its analogs lies in the adoption of green chemistry principles to enhance safety, efficiency, and environmental sustainability. sci-hub.se

Recent innovations have demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media, thereby eliminating the need for volatile organic solvents. rsc.orgrsc.orgmdpi.com One such method describes an efficient iodine-mediated reaction of sodium sulfinates with amines at room temperature using water as the solvent. rsc.orgrsc.org This approach is not only environmentally friendly but also simplifies product purification. rsc.orgrsc.org Another environmentally benign strategy involves reacting sulfonyl chlorides with amino compounds in water under controlled pH, omitting organic bases and allowing for product isolation by simple filtration after acidification. mdpi.com

Solvent-free, or neat, reaction conditions represent another significant advancement. nih.govresearchgate.net Mechanochemistry, which uses mechanical force to induce chemical reactions, has been shown to produce sulfonamides in a one-pot, solvent-free process, minimizing by-products and environmental impact. researchgate.net Furthermore, methods using sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) have been developed for the oxidative chlorination of thiols to in situ generate sulfonyl chlorides, which then react with amines to form sulfonamides. researchgate.netrsc.org These processes feature mild conditions and straightforward, filtration-based workups. researchgate.netrsc.org

| Green Chemistry Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent. Can be mediated by reagents like iodine or proceed under pH control. | Eliminates hazardous organic solvents, simplifies purification, low cost, and enhances safety. | rsc.orgrsc.orgmdpi.com |

| Solvent-Free Mechanosynthesis | Reactions are induced by mechanical energy (e.g., ball milling) without any solvent. | Reduces solvent waste, can enhance reaction efficiency, and lowers energy consumption. | researchgate.net |

| Sustainable Solvents | Employs biodegradable and low-toxicity solvents such as ethanol, glycerol, or Deep Eutectic Solvents (DES). | Reduces environmental impact compared to traditional volatile organic compounds (VOCs). | researchgate.netrsc.org |

| Catalyst-Free Methods | Reactions proceed under mild conditions without the need for a catalyst. | Avoids contamination of the product with potentially toxic metal catalysts and simplifies purification. | researchgate.net |

Identification of Underexplored Biological Targets and Pathways for Investigation

While the biological activity of this compound itself is not extensively documented, research on its structural isomer, 2-nitro-N-(pyridin-2 -ylmethyl)benzenesulfonamide, provides critical insights into potential therapeutic applications. This isomer has demonstrated notable activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. illinoisstate.edu

The antileishmanial mechanism of the pyridin-2-yl isomer appears to be host-dependent, involving the modulation of the macrophage immune response. nih.gov Studies have shown that the compound's parasiticidal activity is associated with an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS), which are crucial for clearing the intracellular amastigotes. This suggests an immunomodulatory pathway rather than direct inhibition of a parasite-specific enzyme. nih.gov

This finding opens several avenues for future investigation for the pyridin-3-yl isomer:

Antiparasitic Activity: Given the activity of its isomer, a primary area of investigation should be the screening of this compound against a panel of parasites, including various Leishmania species, Trypanosoma cruzi (Chagas disease), and Plasmodium falciparum (malaria). eurekaselect.comillinoisstate.edu

Tubulin Inhibition: Some diarylsulfonamides have been identified as inhibitors of microtubule dynamics by binding at the colchicine (B1669291) site of tubulin, making this an underexplored target for antileishmanial drugs. nih.gov

Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs). nih.gov While some sulfonamides show potent in vitro inhibition of Leishmania β-CAs, they often lack in vivo efficacy. nih.gov Formulating this compound into nanoemulsions could enhance its delivery and in vivo activity against parasitic CAs. nih.gov

Central Nervous System (CNS) Targets: The sulfonamide scaffold is present in numerous drugs that act on the central nervous system. nih.gov Given its structure, the compound could be evaluated for activity against CNS targets such as enzyme/ion channel inhibitors or receptor ligands. nih.gov

The classic antibacterial target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. wikipedia.orgwikipedia.org While this is a well-established pathway, the immunomodulatory and other potential mechanisms represent a less explored frontier for this class of compounds. wikipedia.orgnih.gov

Advanced Computational Methodologies for Enhanced Predictive Modeling and Design

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. emanresearch.orgmdpi.comnih.gov These computational methods can be applied to this compound and its analogs to predict their biological activities, understand their mechanisms of action, and guide the design of more potent and selective compounds. emanresearch.orgemanresearch.org

CADD approaches are broadly categorized as either structure-based or ligand-based. emanresearch.orgnih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be employed. emanresearch.orgMolecular docking , a key SBDD technique, could be used to predict how this compound binds to the active site of a potential target, such as Leishmania tubulin or bacterial DHPS. nih.govnih.govsemanticscholar.org This provides insights into the specific molecular interactions (e.g., hydrogen bonds) that stabilize the ligand-receptor complex, which can inform the design of analogs with improved binding affinity. rjb.rochemmethod.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods use information from a set of molecules known to be active. nih.govresearchgate.net If a series of analogs of this compound were synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models could be developed. researchgate.netjocpr.com QSAR models create a mathematical correlation between the structural features of the molecules and their biological activity, enabling the prediction of activity for novel, unsynthesized compounds. researchgate.netjocpr.comacs.org Other LBDD methods like pharmacophore modeling can identify the essential 3D arrangement of chemical features required for biological activity. emanresearch.org

| Computational Method | Description | Application to the Target Compound |

|---|---|---|

| Molecular Docking (SBDD) | Predicts the binding orientation and affinity of a ligand to a macromolecular target. | Simulate binding to potential targets like parasitic tubulin or bacterial DHPS to guide structural modifications. |

| QSAR Modeling (LBDD) | Correlates molecular descriptors with biological activity to predict the potency of new analogs. | Develop predictive models based on a series of synthesized analogs to prioritize future synthesis efforts. |

| Pharmacophore Modeling (LBDD) | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | Create a 3D query to search compound libraries for structurally diverse molecules with similar activity. |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of a compound. | Assess the drug-likeness of designed analogs early in the discovery process to reduce late-stage failures. |

Integration of this compound and Its Analogs into Diversity-Oriented Synthesis Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which is crucial for discovering novel biological functions and new drug leads. nih.govnih.gov Unlike traditional combinatorial chemistry that focuses on varying substituents on a single scaffold, DOS aims to create skeletal diversity, generating libraries of compounds with varied three-dimensional shapes. nih.govnih.govnih.gov

The structure of this compound is well-suited for inclusion in a DOS program. It is composed of three distinct building blocks that can be systematically varied:

The Aryl Sulfonyl Moiety: The 2-nitrobenzenesulfonyl chloride used in its synthesis can be replaced with a wide array of substituted aromatic and heteroaromatic sulfonyl chlorides.

The Amine Moiety: 3-(aminomethyl)pyridine (B1677787) can be substituted with a large collection of primary and secondary amines, including other aminomethyl-heterocycles, aliphatic amines, and anilines.

The Sulfonamide Linker: While the sulfonamide itself is a robust linker, related functionalities such as sulfondiimidamides (double aza-variants of sulfonamides) could be explored to precisely control properties like acidity and hydrogen bonding capabilities. acs.org

By employing a "branching" synthesis approach, where a common intermediate is elaborated through different reaction pathways, a wide range of distinct molecular scaffolds can be produced. nih.govnih.gov For example, a "branching-folding" strategy has been used to generate diverse libraries of cyclic benzo-sulfonamides from common precursors. nih.govnih.gov Integrating this compound as a starting point or a member of a DOS library would enable the efficient exploration of the surrounding chemical space, potentially leading to the discovery of analogs with enhanced potency, novel biological targets, or improved pharmacokinetic properties. rsc.orgmskcc.orgchemrxiv.org

Q & A

Basic: What is the synthetic methodology for preparing 2-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach includes:

- Nitro-group introduction : Electrophilic nitration of benzenesulfonyl chloride derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the ortho position .

- Amine coupling : Reacting 3-aminomethylpyridine with the nitro-substituted benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and elemental analysis .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To verify the pyridin-3-ylmethyl substituent and nitro-group placement. Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .

- Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

- X-ray crystallography : For unambiguous structural determination. SHELXL (via the SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .

Advanced: How can crystallographic data for this compound be refined using SHELX, and what challenges arise?

- Data collection : Use a high-resolution diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Preprocess with SHELXC/D for scaling and outlier rejection .

- Refinement in SHELXL : Apply restraints for disordered nitro or sulfonamide groups. Challenges include handling thermal motion in the nitro group and potential twinning, which requires iterative cycles of least-squares refinement and Fourier mapping .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for similar sulfonamide derivatives to validate geometric parameters .

Advanced: How do regioselectivity and chemoselectivity challenges impact the synthesis of this compound?

- Regioselectivity : Nitration at the ortho position is sensitive to reaction conditions. Competing para nitration can occur if temperature or acid strength is not tightly controlled .

- Chemoselectivity : During coupling, the pyridin-3-ylmethylamine may react competitively with residual chloride in the sulfonyl chloride. Using excess amine and low temperatures minimizes side-product formation .

- Mitigation strategies : Employ protecting groups (e.g., Fmoc for amines) or orthogonal reaction sequences to isolate intermediates .

Advanced: How can researchers evaluate the antimicrobial potential of this compound?

- In vitro assays : Follow protocols similar to those for analogous sulfonamides, such as broth microdilution (MIC determination) against Gram-positive/negative bacteria or Leishmania spp. .

- Structure-activity relationship (SAR) : Compare with derivatives like 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, which shows anti-leishmanial activity (IC₅₀ ~10 μM), to assess the impact of pyridine substitution position .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .

Advanced: What computational tools can predict the biological interactions of this compound?

- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model binding to targets like leishmanial enzymes or bacterial dihydropteroate synthase (DHPS). Reference the PubChem database for ligand preparation .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the nitro group on reactivity .

- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Advanced: How does the pyridin-3-ylmethyl group influence physicochemical properties compared to other substituents?

- Solubility : The pyridine nitrogen enhances water solubility via hydrogen bonding, whereas bulkier substituents (e.g., phenyl) reduce it .

- Bioavailability : LogP calculations (e.g., via ChemDraw) predict lower lipophilicity (~1.8) compared to pyridin-2-yl analogs (~2.3), potentially improving membrane permeability .

- Crystallinity : The rigid pyridine ring promotes crystal packing, aiding in X-ray structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.